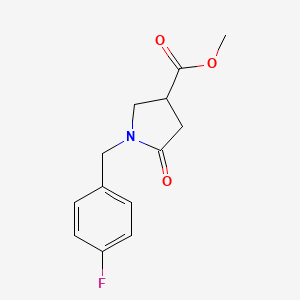

Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-2-4-11(14)5-3-9/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFRKIAHTKYYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601172426 | |

| Record name | Methyl 1-[(4-fluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171317-52-4 | |

| Record name | Methyl 1-[(4-fluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171317-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-[(4-fluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.

Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Features

The following table compares the target compound with structurally related analogs from the provided evidence:

Substituent Effects on Properties

4-Fluorobenzyl vs. Other Aromatic Groups: The 4-fluorobenzyl group in the target compound and FUB-AMB increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability .

Ester Group Variations :

- Methyl esters (target compound, –7) offer metabolic lability, whereas bulkier esters like valinate (FUB-AMB) or isoxazolylmethyl () may resist hydrolysis, prolonging biological activity .

Heterocyclic Additions :

- The indazole in FUB-AMB and isoxazole in introduce hydrogen-bonding capabilities, which can enhance target affinity .

Research Findings and Implications

Biological Activity

Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a pyrrolidine ring, a carboxylate group, and a fluorobenzyl substituent, which may influence its interaction with biological targets.

The molecular formula of Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate is C13H14FNO3, with a molecular weight of approximately 251.25 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, contributing to its versatility in synthetic applications.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The fluorobenzyl group may facilitate binding to receptors or enzymes, while the pyrrolidine structure provides stability. The ester and ketone functionalities are likely to participate in hydrogen bonding, enhancing the compound's overall biological effects.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate has been investigated for its potential to inhibit the growth of various pathogens. A study utilizing broth microdilution techniques found that certain structural modifications in similar compounds led to significant antimicrobial activity against Gram-positive bacteria and drug-resistant fungi .

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has also been explored. In vitro studies have shown that compounds similar to Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate can induce cytotoxic effects in cancer cell lines such as A549 (lung adenocarcinoma) and others. Structure-activity relationship (SAR) studies reveal that specific substitutions can enhance anticancer efficacy, suggesting a promising avenue for drug development.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial activity of various pyrrolidine derivatives, including Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate. The results indicated that certain modifications significantly increased efficacy against multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were determined using standardized protocols, demonstrating the compound's potential as an antimicrobial agent .

Evaluation of Anticancer Properties

In another case study, the effects of Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate on A549 cells were evaluated using MTT assays. The compound exhibited dose-dependent cytotoxicity, with significant reductions in cell viability observed at higher concentrations. These findings suggest that this compound may serve as a lead candidate for further development in cancer therapeutics.

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach. A validated method ( ) starts with dimethyl 2-methoxy-3-methylenesuccinate reacting with 4-fluorobenzylamine in methanol under nitrogen at 0°C. Key optimizations include:

- Temperature control : Maintaining 0°C during the initial reaction to prevent side reactions.

- Catalyst selection : Acidic conditions (e.g., HCl) facilitate cyclization.

- Purification : Column chromatography (Et₂O/petroleum ether, 8:2) yields high-purity product.

Yield improvements can be achieved by extending reaction times (6 hours) and using inert atmospheres to minimize oxidation.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals indicate successful synthesis?

Critical analytical methods include:

- NMR Spectroscopy :

- ¹H NMR : Signals at δ ~3.7 ppm (ester methyl group) and δ ~4.2 ppm (benzyl CH₂) confirm substitution. The absence of unreacted amine protons (~δ 1.5-2.5 ppm) indicates complete cyclization.

- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl) and ~175 ppm (pyrrolidinone carbonyl) validate the core structure ().

- IR Spectroscopy : Strong absorptions at ~1740 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (pyrrolidinone C=O) ().

- Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular formula (C₁₄H₁₆FNO₄, m/z 298.1) confirms synthesis ().

Advanced Research Questions

Q. How does the crystal structure inform the compound’s stereochemical configuration and intermolecular interactions?

Single-crystal X-ray diffraction ( ) reveals:

- Space group : P2₁/n (monoclinic), with unit cell parameters a = 10.189 Å, b = 7.742 Å, c = 17.240 Å, β = 94.50°.

- Pyrrolidine ring conformation : Non-planar puckering (amplitude q = 0.42 Å, phase angle φ = 25°), analyzed via Cremer-Pople coordinates ().

- Intermolecular interactions : C–H···O hydrogen bonds (2.8–3.0 Å) stabilize the lattice, while π-π stacking (4.0 Å) between fluorobenzyl groups enhances crystallinity.

Refinement using SHELXL (R₁ = 0.042) ensures precision in bond lengths (±0.003 Å) and angles ().

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitutions or cycloadditions?

- DFT Calculations : Optimize transition states for reactions (e.g., ring-opening of the pyrrolidinone moiety).

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~5 eV) indicate susceptibility to electrophilic attack at the carbonyl group ().

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict regioselectivity in substitutions.

Q. What strategies resolve discrepancies in spectroscopic data during structure elucidation?

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian).

- Crystallographic refinement : Resolve ambiguous NOEs or coupling constants by overlaying experimental and calculated structures ().

- Isotopic labeling : Use ¹³C-labeled precursors to trace carbonyl groups in complex spectra ().

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Pharmacophore modeling : Identify critical moieties (e.g., fluorobenzyl for lipophilicity; pyrrolidinone for H-bonding).

- Bioisosteric replacement : Substitute the ester group with amides to improve metabolic stability ().

- In vitro assays : Test analogs against targets (e.g., enzymes like proteases) to correlate substituent effects (e.g., electron-withdrawing F) with IC₅₀ values ().

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.